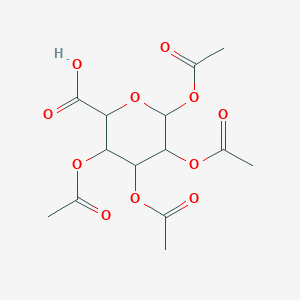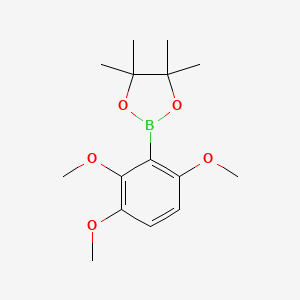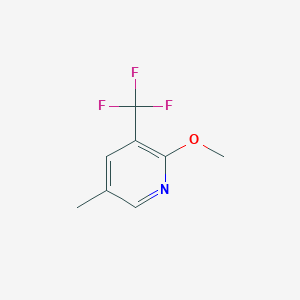
1,2,3,4-Tetra-O-acetyl-b-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetra-O-acetyl-b-D-glucuronide is a carbohydrate derivative used in various biochemical and pharmaceutical applications. It is a modified form of glucuronic acid, which is a key component in the metabolism of carbohydrates. This compound is often utilized in the synthesis of more complex molecules and serves as a reference standard in research related to glucuronic acid metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetra-O-acetyl-b-D-glucuronide can be synthesized through the acetylation of glucuronic acid derivatives. The process typically involves the reaction of glucuronic acid with acetic anhydride in the presence of a catalyst such as sodium acetate. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar acetylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetra-O-acetyl-b-D-glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form glucuronic acid derivatives.
Reduction: Reduction reactions can convert it back to its parent glucuronic acid.
Substitution: The acetyl groups can be substituted with other functional groups to create different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acetyl groups can be replaced using nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include various glucuronic acid derivatives and other acetylated compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetra-O-acetyl-b-D-glucuronide has several applications in scientific research:
Chemistry: It is used in the synthesis of disaccharides and other complex carbohydrates.
Biology: The compound serves as a reference standard in studies related to glucuronic acid metabolism and its role in biological processes.
Medicine: It is used in the development of prodrugs and other pharmaceutical compounds, particularly those targeting glucuronic acid pathways.
Industry: The compound is utilized in the production of anionic surfactants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetra-O-acetyl-b-D-glucuronide involves its role as a precursor in the synthesis of glucuronic acid derivatives. It interacts with various enzymes and metabolic pathways to produce these derivatives, which are essential for numerous biological functions, including detoxification and cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetra-O-acetyl-b-D-glucopyranose: Similar in structure but differs in its specific applications and reactivity.
2,3,4,6-Tetra-O-acetyl-D-galactopyranose: Another acetylated carbohydrate used in different synthetic applications.
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-b-D-glucopyranose: Contains an amino group, making it useful in the synthesis of glycosides with different properties.
Uniqueness
1,2,3,4-Tetra-O-acetyl-b-D-glucuronide is unique due to its specific role in glucuronic acid metabolism and its applications in the synthesis of glucuronic acid derivatives. Its acetylated form provides stability and reactivity that are advantageous in various chemical and biological processes.
Propiedades
IUPAC Name |
3,4,5,6-tetraacetyloxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O11/c1-5(15)21-9-10(22-6(2)16)12(23-7(3)17)14(24-8(4)18)25-11(9)13(19)20/h9-12,14H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWVABAZBHDMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dimethyl-3-(4-methylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12500668.png)
![Ethyl 3-benzyl-4-oxoimidazo[4,3-D][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B12500679.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2-methylpropyl)glycinamide](/img/structure/B12500681.png)
![N-benzyl-N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B12500687.png)

![Methyl 5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylate](/img/structure/B12500702.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12500706.png)
![4,7-Bis(2,4-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole](/img/structure/B12500710.png)
![Ethyl 3-{[(2-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12500712.png)
![N-(9-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}purin-6-yl)acetamide](/img/structure/B12500716.png)
![Ethyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12500732.png)
![5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12500747.png)
![N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]acetamide](/img/structure/B12500753.png)
